Phosphonic acid, (m-butylaminophenyl)-
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Overview
Description
Phosphonic acid, (m-butylaminophenyl)-, is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with a butylamino group. This compound is part of a broader class of phosphonic acids, which are known for their structural analogy to phosphate groups and their ability to form strong coordination bonds with metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (m-butylaminophenyl)-, can be synthesized through various methods. One common approach involves the reaction of a phenylphosphonic dichloride with a butylamine under controlled conditions. The reaction typically proceeds as follows:
Reaction of Phenylphosphonic Dichloride with Butylamine: This step involves the nucleophilic substitution of chlorine atoms by the butylamino group.
Hydrolysis: The intermediate product is then hydrolyzed to yield the final phosphonic acid compound.
Industrial Production Methods
Industrial production of phosphonic acids often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (m-butylaminophenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phosphonic acids, phosphine oxides, and other organophosphorus compounds .
Scientific Research Applications
Phosphonic acid, (m-butylaminophenyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex organophosphorus compounds.
Biology: The compound’s ability to mimic phosphate groups makes it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Phosphonic acid derivatives are explored for their potential as antiviral, antibacterial, and anticancer agents.
Mechanism of Action
The mechanism of action of phosphonic acid, (m-butylaminophenyl)-, involves its ability to form strong coordination bonds with metal ions. This property allows it to inhibit enzymes that require metal cofactors, disrupt metabolic pathways, and interfere with cellular processes. The compound can also act as a chelating agent, sequestering metal ions and preventing their participation in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Phosphoric Acid: Similar in structure but with a different oxidation state of phosphorus.
Phosphinic Acid: Contains a P-H bond instead of the P-OH bonds found in phosphonic acids.
Aminophosphonic Acids: Similar structure but with amino groups directly attached to the phosphorus atom.
Uniqueness
Phosphonic acid, (m-butylaminophenyl)-, is unique due to the presence of the butylamino group on the phenyl ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other phosphonic acids and allows for unique applications in various fields .
Properties
CAS No. |
102880-19-3 |
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Molecular Formula |
C10H16NO3P |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
[3-(butylamino)phenyl]phosphonic acid |
InChI |
InChI=1S/C10H16NO3P/c1-2-3-7-11-9-5-4-6-10(8-9)15(12,13)14/h4-6,8,11H,2-3,7H2,1H3,(H2,12,13,14) |
InChI Key |
MOUFJMAIMWPPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)P(=O)(O)O |
Origin of Product |
United States |
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